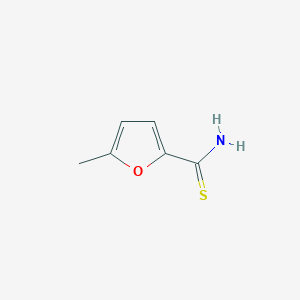

5-Methylfuran-2-carbothioamide

描述

5-Methylfuran-2-carbothioamide is a heterocyclic organic compound characterized by a furan ring substituted with a methyl group at the 5-position and a carbothioamide (-C(S)NH₂) group at the 2-position. This compound belongs to the class of thioamide derivatives, which are structurally analogous to amides but with sulfur replacing oxygen in the carbonyl group. The thioamide moiety enhances metabolic stability and binding affinity in biological systems compared to its oxo counterpart, making it a candidate for pharmacological applications such as enzyme inhibition or antimicrobial activity .

属性

IUPAC Name |

5-methylfuran-2-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NOS/c1-4-2-3-5(8-4)6(7)9/h2-3H,1H3,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGKHFDOVVVLUFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

Mode of Action

It is believed to interact with its protein targets, potentially altering their function and leading to changes in cellular processes

Biochemical Pathways

Given its protein targets, it may influence pathways related to cell cycle regulation, signal transduction, and cellular differentiation. More research is required to fully understand the compound’s impact on these and potentially other biochemical pathways.

生化分析

Biochemical Properties

5-Methylfuran-2-carbothioamide plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine. This interaction can inhibit the enzyme’s activity, leading to increased levels of acetylcholine in the synaptic cleft. Additionally, this compound may interact with other proteins involved in oxidative stress pathways, potentially modulating their activity and influencing cellular responses to oxidative damage.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, the compound’s inhibition of acetylcholinesterase can enhance cholinergic signaling, which may have implications for cognitive function and memory. Furthermore, this compound may affect the expression of genes involved in oxidative stress responses, thereby altering the cell’s ability to manage reactive oxygen species.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine. This binding interaction is crucial for its role in modulating cholinergic signaling. Additionally, the compound may interact with other biomolecules through non-covalent interactions, such as hydrogen bonding and van der Waals forces, influencing their function and stability. These interactions can lead to changes in gene expression and enzyme activity, further impacting cellular processes.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. The compound’s stability and degradation are important factors to consider. In vitro studies have shown that this compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation. Long-term exposure to the compound can lead to sustained inhibition of acetylcholinesterase, resulting in prolonged cholinergic signaling. In vivo studies have also indicated that the compound’s effects on cellular function can persist over time, with potential implications for chronic exposure.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit acetylcholinesterase without causing significant adverse effects. At higher doses, it may induce toxic effects, such as oxidative stress and cellular damage. Threshold effects have been observed, where a certain dosage is required to achieve a noticeable impact on cognitive function and memory. It is crucial to determine the optimal dosage to balance efficacy and safety in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound can undergo oxidation and conjugation reactions, leading to the formation of metabolites that are excreted through the urine. These metabolic processes are essential for regulating the compound’s levels in the body and preventing potential toxicity.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific tissues can influence its activity and effects. For example, its distribution in the brain can enhance its impact on cholinergic signaling and cognitive function.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, its localization to the synaptic cleft in neuronal cells is essential for its role in modulating acetylcholine levels and cholinergic signaling. Understanding the subcellular distribution of this compound can provide insights into its mechanisms of action and potential therapeutic applications.

生物活性

5-Methylfuran-2-carbothioamide is a compound of increasing interest in the field of medicinal chemistry, particularly for its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, emphasizing its anticancer and antibacterial properties.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 5-methylfuran-2-carboxylic acid derivatives with thiourea or related compounds. This process can yield various derivatives that may exhibit differing biological activities. For instance, the introduction of different substituents can significantly influence the pharmacological profile of the resulting compounds.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits notable anticancer properties against various cancer cell lines. The compound's effectiveness is often assessed through in vitro assays, where its cytotoxicity is measured using the MTT assay or similar methodologies.

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| This compound | HeLa | 45.00 |

| This compound | HepG2 | 38.50 |

| This compound | MCF-7 | 50.00 |

The IC50 values indicate the concentration required to inhibit cell viability by 50%. The lower the IC50 value, the more potent the compound is against that specific cell line.

Antibacterial Activity

In addition to its anticancer properties, this compound has shown promising antibacterial activity. Studies have evaluated its effectiveness against both Gram-positive and Gram-negative bacteria.

Table 2: Antibacterial Activity of this compound

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 30 |

| Bacillus subtilis | 20 |

The Minimum Inhibitory Concentration (MIC) values reflect the lowest concentration of the compound that inhibits bacterial growth.

The biological activity of this compound is thought to be mediated through several mechanisms:

- Induction of Apoptosis : The compound may induce programmed cell death in cancer cells by activating apoptotic pathways.

- Inhibition of Enzyme Activity : It has been suggested that this compound can inhibit specific enzymes involved in cancer cell proliferation and bacterial metabolism.

- Reactive Oxygen Species (ROS) Generation : The ability to generate ROS can lead to oxidative stress in cells, contributing to cytotoxic effects.

Case Study 1: Anticancer Evaluation

A study conducted on various furan derivatives, including this compound, highlighted its selective cytotoxicity against HeLa cells with an IC50 value of approximately 45 µg/mL. This study emphasized structure-activity relationships (SAR), indicating that modifications to the furan ring could enhance anticancer activity .

Case Study 2: Antibacterial Assessment

Another investigation assessed the antibacterial efficacy of several derivatives against both Gram-positive and Gram-negative bacteria. The results indicated that this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, with MIC values suggesting it could serve as a potential lead compound for antibiotic development .

相似化合物的比较

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations:

Functional Group Impact :

- Thioamide vs. Aldehyde/Carboxylic Acid : The thioamide group in this compound confers higher lipophilicity and resistance to enzymatic hydrolysis compared to the aldehyde group in 5-(Methoxymethyl)furan-2-carbaldehyde or the carboxylic acid derivatives in benzofuran compounds. This property may enhance membrane permeability in drug design .

- Sulfanyl vs. Thioamide : Ranitidine’s sulfanyl (-S-) group facilitates H₂-receptor binding, while the thioamide (-C(S)NH₂) in the target compound could interact with metal ions (e.g., zinc in metalloenzymes), suggesting divergent therapeutic targets .

Substituent Effects: Methyl vs. Halogenated Derivatives: Benzofuran-2-carboxylic acid derivatives with bromine or chlorine substituents exhibit enhanced antimicrobial activity due to increased electrophilicity, a feature absent in the target compound .

Toxicological Data: Limited toxicity information exists for this compound. In contrast, 5-(Methoxymethyl)furan-2-carbaldehyde lacks comprehensive toxicological profiling, highlighting a common gap in safety data for furan derivatives .

Research Findings and Limitations

- Synthetic Accessibility : While benzofuran-2-carboxylic acid derivatives are synthesized via scalable methods , the pathway for this compound remains undocumented in the provided evidence.

- Pharmacological Potential: Ranitidine’s success as a furan-based drug underscores the therapeutic viability of this scaffold, but the thioamide variant’s specific applications require further investigation .

- Data Gaps : Structural analogs like 5-(Methoxymethyl)furan-2-carbaldehyde lack detailed mechanistic or clinical studies, emphasizing the need for rigorous characterization of this compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。